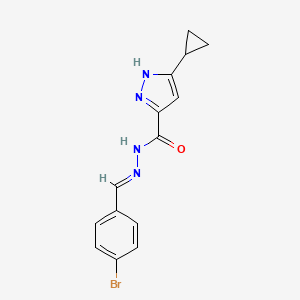![molecular formula C21H23N5OS B2476617 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide CAS No. 2034346-12-6](/img/structure/B2476617.png)
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Antipsychotic Potential
Heterocyclic carboxamides, which include structures similar to N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide, have been synthesized and evaluated as potential antipsychotic agents. These compounds were assessed in vitro for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. In vivo evaluations involved their ability to antagonize apomorphine-induced responses in mice, indicating their potential utility in treating psychotic disorders without significant extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Antibacterial Activity
A series of novel derivatives containing the tetrahydroquinazolin-4-yl)piperidine-4-carboxamide structure has shown promising antibacterial activity. These compounds were synthesized and characterized, then tested against a variety of Gram-positive and Gram-negative bacterial strains. The incorporation of a thiazole ring into the quinazoline derivatives enhanced their antibacterial effectiveness, showcasing the potential of such compounds in the development of new antimicrobial agents (Selvakumar & Elango, 2017).
Antimicrobial and Anti-inflammatory Properties
Compounds structurally related to this compound have been synthesized and tested for their antimicrobial and anti-inflammatory properties. These studies indicate the versatility of the core structure in yielding derivatives with significant biological activity, thus contributing to the search for new therapeutic agents with dual antimicrobial and anti-inflammatory effects (Zablotskaya et al., 2013).
Enantioselective Synthesis for CGRP Receptor Inhibition
Research into the enantioselective synthesis of compounds including the tetrahydroquinazolin-4-yl)piperidine-4-carboxamide structure has identified potential inhibitors of the calcitonin gene-related peptide (CGRP) receptor. Such inhibitors are of interest for their potential to treat conditions like migraine, highlighting the therapeutic relevance of the compound's core structure in neurology (Cann et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their activity .
Mode of Action
It’s known that similar compounds can bind to their target proteins and modulate their activity, leading to downstream effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have various effects, including inhibiting cell growth and inducing cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propiedades
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-21(14-5-6-18-19(11-14)28-13-24-18)25-15-7-9-26(10-8-15)20-16-3-1-2-4-17(16)22-12-23-20/h5-6,11-13,15H,1-4,7-10H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQOJPODZNJJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2476534.png)
![methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2476535.png)
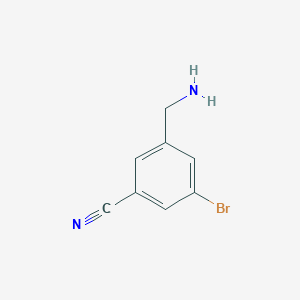
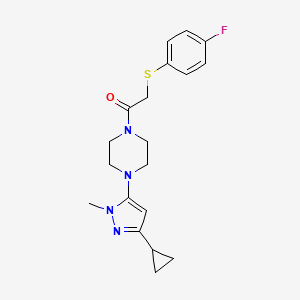

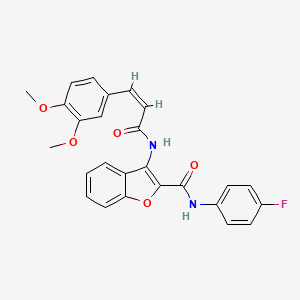

![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2476543.png)
![3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2476546.png)
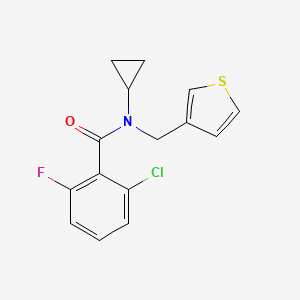
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2476550.png)
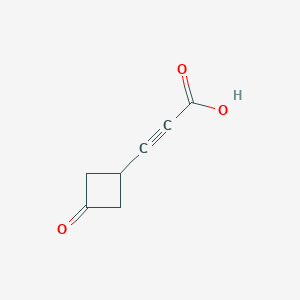
![1,4,5,6-Tetrahydrocyclopenta[d]imidazole](/img/structure/B2476553.png)
